molecular formula C13H17NO4 B12616851 1,4-Dimethoxy-2-(5-nitropent-4-en-2-yl)benzene CAS No. 915312-44-6

1,4-Dimethoxy-2-(5-nitropent-4-en-2-yl)benzene

Cat. No.: B12616851
CAS No.: 915312-44-6
M. Wt: 251.28 g/mol
InChI Key: NTEHLIZHDSOGSY-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-(5-nitropent-4-en-2-yl)benzene: is an organic compound with a complex structure that includes methoxy groups, a nitro group, and an alkene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-2-(5-nitropent-4-en-2-yl)benzene typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the alkene chain. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-(5-nitropent-4-en-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The alkene chain can be hydrogenated to form a saturated compound.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Amines: From the reduction of the nitro group.

    Saturated Compounds: From the hydrogenation of the alkene chain.

    Substituted Benzene Derivatives: From nucleophilic substitution of the methoxy groups.

Scientific Research Applications

1,4-Dimethoxy-2-(5-nitropent-4-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-(5-nitropent-4-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups and alkene chain also contribute to the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxybenzene: Lacks the nitro group and alkene chain, making it less reactive.

    2,5-Dimethoxy-4-nitrobenzene: Contains a nitro group but lacks the alkene chain.

    1,4-Dimethoxy-2-methylbenzene: Contains a methyl group instead of the nitro and alkene groups.

Uniqueness

1,4-Dimethoxy-2-(5-nitropent-4-en-2-yl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

915312-44-6

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

1,4-dimethoxy-2-(5-nitropent-4-en-2-yl)benzene

InChI

InChI=1S/C13H17NO4/c1-10(5-4-8-14(15)16)12-9-11(17-2)6-7-13(12)18-3/h4,6-10H,5H2,1-3H3

InChI Key

NTEHLIZHDSOGSY-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C[N+](=O)[O-])C1=C(C=CC(=C1)OC)OC

Origin of Product

United States

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